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Compound Name: Ro-51

Cat. No.: B15588473

For Researchers, Scientists, and Drug Development
Professionals

These application notes provide a detailed protocol for the immunofluorescent staining of
Rad51 in formalin-fixed paraffin-embedded (FFPE) tissues. Rad51, a key protein in the
homologous recombination DNA repair pathway, forms nuclear foci at sites of DNA double-
strand breaks. Visualizing and quantifying these foci can serve as a biomarker for DNA damage
response and homologous recombination proficiency, with significant implications for cancer
research and the development of targeted therapies such as PARP inhibitors.

The following protocol is a synthesis of established methodologies and provides a
comprehensive workflow from tissue preparation to image analysis. Co-staining with Geminin,
a marker for cells in the S/G2 phase of the cell cycle, is included as an essential step to ensure
that Rad51 foci are quantified in the relevant cell population.

Quantitative Data Summary

For successful and reproducible Rad51 immunofluorescence staining, careful attention to the
concentration of reagents and incubation parameters is critical. The following table summarizes
the key quantitative data for this protocol.
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Parameter Value Notes
] ) ) Standard thickness for FFPE
Tissue Section Thickness 4 pm _ _
tissue sections.
Deparaffinization (Xylene) 3 changes 5 minutes each.

Rehydration (Ethanol Series)

100%, 90%, 70%

5 minutes each.

Antigen Retrieval Buffer

10 mM Tris / 1 mM EDTA, pH
9.0

Heat-induced epitope retrieval

is crucial.

Antigen Retrieval Method

Microwave

Heat until boiling, then
maintain for at least 15

minutes.

Blocking Buffer

1% BSA in Wash Buffer

To prevent non-specific

antibody binding.

Blocking Time

15 minutes

At room temperature.

Primary Antibody (Rad51)

Rabbit anti-Rad51 (e.g.,
Abcam ab133534)

Dilution: 1:1000

Primary Antibody (Geminin)

Mouse anti-Geminin (e.qg.,
NovoCastra NCL-L)

Dilution: 1:60 - 1:100

Primary Antibody Incubation

Overnight

At 4°C in a humidified

chamber.

Secondary Antibody (Anti-
Rabbit)

Fluorophore-conjugated

Dilution as per manufacturer's

recommendation.

Secondary Antibody (Anti-

Mouse)

Fluorophore-conjugated

Dilution as per manufacturer's

recommendation.

Secondary Antibody Incubation

1-2 hours

At room temperature,

protected from light.

Nuclear Counterstain

DAPI

Included in the mounting

medium.

Scoring Criteria

>2 or =5 RAD51 foci per

Geminin-positive nucleus

The threshold may need to be

optimized and validated for
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specific tumor types and
treatments.[1][2]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the Rad51 immunofluorescence staining
protocol for FFPE tissues.
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Start: FFPE Tissue Section (4um)

'

Deparaffinization & Rehydration
(Xylene & Ethanol Series)

'

Antigen Retrieval
(Tris/EDTA, pH 9.0, Microwave)

Blocking
(1% BSA)

Primary Antibody Incubation
(Anti-Rad51 & Anti-Geminin)
Overnight at 4°C

'

Secondary Antibody Incubation
(Fluorophore-conjugated)
1-2 hours at RT

Counterstain & Mounting
(DAPI)

Fluorescence Microscopy

Image Analysis & Scoring
(Quantify Rad51 foci in Geminin+ cells)

[ End: Data Interpretation ]

Click to download full resolution via product page

Caption: Workflow for Rad51 Immunofluorescence Staining in FFPE Tissues.
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Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for Rad51 and Geminin co-
immunofluorescence staining on FFPE tissue sections.

1. Deparaffinization and Rehydration
e Place slides in a slide rack.
e Immerse slides in three changes of xylene for 5 minutes each to remove paraffin.
e Rehydrate the tissue sections by sequential immersion in:
o 100% ethanol for 5 minutes (2 changes).
o 90% ethanol for 5 minutes.
o 70% ethanol for 5 minutes.
e Rinse slides in distilled water for 5 minutes.
2. Antigen Retrieval

» Pre-heat the antigen retrieval solution (10 mM Tris, 1 mM EDTA, pH 9.0) in a microwave-safe
container.

o Completely submerge the slides in the pre-heated solution.
e Microwave the slides until the solution begins to boil.
e Maintain a sub-boiling temperature for at least 15 minutes.[3]

» Allow the slides to cool to room temperature in the antigen retrieval solution (approximately
20-30 minutes).[3]

¢ Rinse the slides in wash buffer (e.g., PBS or TBS with 0.05% Tween-20) for 5 minutes.

3. Blocking
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Carefully dry the area around the tissue section and draw a hydrophobic barrier with a PAP
pen.

Apply blocking buffer (1% BSA in wash buffer) to cover the tissue section.

Incubate for 15 minutes at room temperature in a humidified chamber to block non-specific
antibody binding.[1]

. Primary Antibody Incubation

Prepare a cocktail of the primary antibodies (e.g., rabbit anti-Rad51 and mouse anti-
Geminin) diluted in antibody diluent.

Tap off the blocking buffer and apply the primary antibody solution to the tissue sections.

Incubate overnight at 4°C in a humidified chamber.[1][4]

. Secondary Antibody Incubation

Wash the slides three times with wash buffer for 5 minutes each.

Prepare a cocktail of fluorophore-conjugated secondary antibodies (e.g., anti-rabbit and anti-
mouse with distinct fluorophores) diluted in antibody diluent. Protect from light.

Apply the secondary antibody solution to the tissue sections.

Incubate for 1-2 hours at room temperature in a humidified chamber, protected from light.[4]

. Counterstaining and Mounting

Wash the slides three times with wash buffer for 5 minutes each, protected from light.

Rinse briefly in distilled water.

Apply a drop of mounting medium containing a nuclear counterstain (e.g., DAPI).

Carefully place a coverslip over the tissue section, avoiding air bubbles.

Seal the edges of the coverslip with clear nail polish to prevent drying.
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7. Imaging and Analysis

o Examine the slides using a fluorescence microscope with the appropriate filter sets for the
chosen fluorophores and DAPI.

o Capture images of representative tumor areas.
« |dentify Geminin-positive cells, which will exhibit nuclear staining.

o Within the Geminin-positive cell population, count the number of distinct Rad51 foci in the

nucleus.

o Calculate the percentage of Geminin-positive cells that have a Rad51 foci count above a
pre-defined threshold (e.g., =2 or =5 foci).[1][2][5] This percentage represents the Rad51

score.

Signaling Pathway Diagram

The formation of Rad51 foci is a critical step in the homologous recombination pathway for
DNA double-strand break repair. The following diagram illustrates a simplified representation of

this process.
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Caption: Simplified Homologous Recombination Pathway leading to Rad51 Foci Formation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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